Product packaging for copper(1+);prop-1-ene(Cat. No.:CAS No. 61345-92-4)

copper(1+);prop-1-ene

Cat. No.: B14584686
CAS No.: 61345-92-4
M. Wt: 104.62 g/mol
InChI Key: UPCNSIDLTFJSRB-UHFFFAOYSA-N
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Description

Significance of Olefin–Metal π-Complexes in Contemporary Chemical Science

Olefin-metal π-complexes are a cornerstone of modern chemical science, serving as critical intermediates in numerous catalytic processes that are fundamental to the chemical industry. These complexes are central to reactions such as hydrogenation, hydroformylation, and polymerization, which are used to produce everything from plastics to pharmaceuticals. The bonding in these complexes, first described by the Dewar-Chatt-Duncanson model, involves a synergistic interaction where the filled π-orbital of the olefin donates electron density to an empty d-orbital on the metal, while a filled d-orbital on the metal back-donates electron density to the empty π*-antibonding orbital of the olefin. chemeurope.comwikipedia.orgoxfordsciencetrove.com This unique bonding mechanism not only stabilizes the complex but also activates the olefin towards further chemical reactions. umb.edu The ability to tune the electronic and steric properties of the metal center and its ligands allows for precise control over the reactivity and selectivity of these catalytic transformations, making olefin-metal π-complexes a continuing focus of intensive research.

Overview of Copper(I) Coordination Chemistry with Alkenes

Copper(I), with its d¹⁰ electron configuration, readily forms complexes with a variety of ligands, including alkenes. The interaction between copper(I) and an alkene like propene is primarily of the π-complex type. northwestern.edu The bonding is characterized by the aforementioned Dewar-Chatt-Duncanson model, where the propene molecule donates electrons from its C=C π-orbital to an empty orbital on the copper(I) ion, and the copper(I) ion back-donates electron density from its filled d-orbitals to the π* antibonding orbital of the propene. chemeurope.comwikipedia.orgoxfordsciencetrove.com This back-donation is generally weaker in copper(I) complexes compared to other transition metals with less-filled d-orbitals. rsc.org

Historical Development and Evolution of Research on Copper(I)-Alkene Systems

The study of metal-alkene complexes dates back to the early 19th century with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, which was the first organometallic compound to be isolated in a pure form. chemeurope.comumb.edu This discovery laid the groundwork for the field of organometallic chemistry. Research into copper(I)-alkene complexes gained momentum later, driven by their relevance in both biological systems and industrial catalysis. For instance, the plant hormone ethylene (B1197577) is recognized by a copper(I) containing receptor, highlighting the biological significance of such interactions. nih.gov

Early research focused on the synthesis and isolation of stable copper(I)-alkene complexes, often with chelating ligands to enhance stability. The development of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, allowed for detailed characterization of the structures and bonding in these complexes. cmu.edu More recent research has shifted towards understanding the mechanistic details of copper-catalyzed reactions involving alkenes, such as cyclopropanation, and developing new catalytic systems with enhanced activity and selectivity. wikipedia.org

Current Research Landscape and Emerging Trends in Copper(I)-Propene Chemistry

The current research landscape in copper(I)-propene chemistry is largely driven by the quest for more efficient and selective catalysts for a variety of organic transformations. While copper(I)-ethylene complexes have been more extensively studied, the principles governing their behavior are often extrapolated to propene and other simple alkenes.

A significant trend is the use of computational chemistry, particularly density functional theory (DFT), to model the structure, bonding, and reactivity of copper(I)-propene complexes. northwestern.eduresearchgate.net These theoretical studies provide valuable insights that complement experimental findings and guide the design of new catalysts. For example, computational studies have been used to investigate the binding energies of propene to copper(I) centers in different ligand environments and to elucidate the mechanisms of copper-catalyzed reactions. researchgate.net

Another emerging area is the development of novel ligand systems that can fine-tune the properties of the copper(I) center. This includes the use of sterically demanding or electronically modified ligands to control the coordination environment of the copper and, consequently, its catalytic activity. rsc.org There is also growing interest in the application of copper(I)-alkene complexes in materials science, for example, in the development of sensors for alkenes. nih.gov

Detailed Research Findings

Bond Lengths and Geometry

Computational studies on the interaction of propene with a copper(I) center suggest a π-complex formation. In such a complex, the copper atom would be coordinated to the double bond of the propene molecule. The calculated Cu-C distances for a copper(I)-propene complex are approximately 2.08 Å and 2.14 Å. northwestern.edu Upon coordination, the C=C bond length in the propene molecule is expected to increase slightly from its value in the free ligand due to the π-back-donation from the copper into the π* orbital of the alkene. For instance, in a related copper(I)-ethylene complex, the C=C bond length was found to be 1.362(6) Å, which is slightly longer than that of free ethylene. cmu.edu

Table 1: Calculated and Experimental Bond Lengths in Copper(I)-Alkene Complexes

ComplexBondBond Length (Å)Method
[Cu(propene)]⁺Cu-C2.08, 2.14Computational (DFT) northwestern.edu
[Cu(propene)]⁺C=C~1.37Computational (DFT) northwestern.edu
[Cu(C₂H₄)(P(NSiMe₃)₂)₂]Cu-C1.987(3)Experimental (X-ray) cmu.edu
[Cu(C₂H₄)(P(NSiMe₃)₂)₂]C=C1.362(6)Experimental (X-ray) cmu.edu
Free PropeneC=C~1.34
Free EthyleneC=C~1.33

Spectroscopic Data

Spectroscopic techniques are crucial for characterizing copper(I)-propene complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a copper(I)-propene complex, the signals for the vinylic protons would be expected to shift compared to free propene. In a known copper(I)-ethylene complex, the ethylene protons show a downfield shift. cmu.edu A similar trend would be anticipated for the vinylic protons of propene upon coordination to a copper(I) center.

Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum is a sensitive probe of the strength of the double bond. Upon coordination to copper(I), the C=C stretching frequency of propene is expected to decrease due to the weakening of the bond through π-back-donation. This phenomenon is well-documented for metal-alkene complexes. chemeurope.com

Table 2: Expected Spectroscopic Shifts for Copper(I)-Propene Complex

SpectroscopyParameterFree PropeneExpected in [Cu(propene)]⁺Rationale
¹H NMRVinylic Protons (δ)~4.9-5.9 ppmShiftedCoordination to Cu(I) alters the electronic environment.
¹³C NMRVinylic Carbons (δ)~115, 135 ppmShiftedChange in hybridization and electronic density upon complexation.
IRν(C=C)~1650 cm⁻¹Lower frequencyWeakening of the C=C bond due to π-back-donation. chemeurope.com

Thermodynamic Data

The formation of a copper(I)-propene complex is an equilibrium process, and the thermodynamic parameters provide information about its stability. Computational studies have shown that propene binds more strongly to Cu⁺ than to Ag⁺. northwestern.edu The binding energy is a result of both the σ-donation from the propene to the copper and the π-back-donation from the copper to the propene. The ancillary ligands on the copper center have a significant impact on the thermodynamics of alkene binding. rsc.org

Table 3: Comparison of Calculated Binding Properties of Propene with Cu⁺ and Ag⁺

PropertyCu⁺-propeneAg⁺-propene
Electron donation from C=C π to metal (s, p orbitals)0.244 e⁻0.221 e⁻
Back-donation from metal d to C=C π*-0.078 e⁻-0.070 e⁻
Net population change in propene π orbital-0.104 e⁻-0.089 e⁻
Data from computational studies. northwestern.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cu B14584686 copper(1+);prop-1-ene CAS No. 61345-92-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61345-92-4

Molecular Formula

C3H5Cu

Molecular Weight

104.62 g/mol

IUPAC Name

copper(1+);prop-1-ene

InChI

InChI=1S/C3H5.Cu/c1-3-2;/h1,3H,2H3;/q-1;+1

InChI Key

UPCNSIDLTFJSRB-UHFFFAOYSA-N

Canonical SMILES

CC=[CH-].[Cu+]

Origin of Product

United States

Synthetic Methodologies for Copper I Propene Complexes and Analogues

Direct Coordination Approaches for Copper(I)-Propene Formation

The most straightforward method for generating copper(I)-propene complexes involves the direct interaction of a copper(I) source with a propene ligand. This approach can be realized through the use of well-defined copper(I) precursors or by facilitating the coordination of propene via ligand exchange.

Synthesis from Copper(I) Precursors and Propene Ligand Sources

The direct synthesis of copper(I)-olefin complexes can be achieved by reacting a suitable copper(I) precursor with the olefin. For instance, complexes of the type [Cu(H-dpa)(olefin)]BF4, where the olefin can be propene, have been prepared and characterized. nih.gov In a typical procedure, a copper(I) salt is introduced to a solution containing the desired ancillary ligand, followed by the introduction of the propene ligand. The choice of the copper(I) precursor is crucial and can range from simple halides like copper(I) chloride to more complex salts with weakly coordinating anions, which facilitate the coordination of the olefin.

Ligand Exchange Strategies for Propene Coordination to Copper(I) Centers

Ligand exchange represents a versatile strategy for the synthesis of copper(I)-propene complexes. This method involves the displacement of a weakly bound ligand from a pre-existing copper(I) complex by propene. A common precursor for this approach is a copper(I) complex bearing a labile solvent molecule, such as tetrahydrofuran (B95107) (THF). For example, the addition of an excess of an olefin, such as propene, to a solution of a copper(I)-THF complex like TpMsCu(THF) in a suitable solvent like dichloromethane (B109758) can lead to the formation of the corresponding copper(I)-olefin complex. acs.org

Another effective ligand exchange strategy utilizes a weakly coordinated dinitrogen ligand. The complex [(N2)Cu{Al(ORF)4}] serves as an excellent synthon for a solvent-free Cu(I)-WCA (Weakly Coordinating Anion) salt. nih.gov The dinitrogen ligand in this compound is very labile and can be easily substituted by a variety of ligands, including olefins like propene, providing access to a range of novel copper(I) complexes. nih.gov This method is particularly useful for synthesizing complexes with weakly basic ligands. nih.gov

Synthesis of Stabilized Copper(I)-Propene Adducts for Isolation and Characterization

The inherent lability of the copper(I)-propene bond often necessitates the use of stabilizing ancillary ligands to enable the isolation and detailed characterization of these complexes. These ligands play a critical role in defining the coordination geometry and reactivity of the copper center.

Design and Role of Ancillary Ligands (e.g., Fluorinated Scorpionates, N-Heterocyclic Carbenes, Phosphines)

Ancillary ligands are instrumental in stabilizing copper(I)-olefin complexes. The electronic and steric properties of these ligands can be fine-tuned to influence the strength of the copper-olefin bond. acs.org The Dewar-Chatt-Duncanson model provides a framework for understanding this interaction, which consists of a σ-donation from the olefin's π-orbital to an empty metal orbital and a π-back-donation from a filled metal d-orbital to the olefin's π*-antibonding orbital. acs.org

Strongly Lewis-basic ancillary ligands enhance the π-back-bonding interaction, while weakly donating (electron-withdrawing) ligands decrease this interaction. acs.org The donating properties of these ligands can be experimentally evaluated using techniques like infrared (IR) spectroscopy of the corresponding carbonyl complexes. acs.org

A variety of ligand classes have been successfully employed to stabilize copper(I)-olefin complexes:

Fluorinated Scorpionates: Tris(pyrazolyl)borate ligands, often referred to as scorpionates, are a versatile class of ancillary ligands. acs.orgiciq.orgcsic.es Fluorination of these ligands can modulate their electronic properties, influencing the stability and reactivity of the resulting copper(I) complexes. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with copper(I), providing significant stabilization to the metal center and any coordinated olefins.

Phosphines: Bulky organophosphines are effective in creating a sterically hindered environment around the copper(I) center, which can help to stabilize low-coordinate complexes and prevent unwanted side reactions. nih.gov

Interactive Table: Ancillary Ligands in Copper(I)-Olefin Complexes
Ligand TypeExampleKey FeatureReference
Tris(pyrazolyl)borateTpMs (hydrotris(3-mesitylpyrazolyl)borate)Bulky ligand favoring σ-donation acs.org
Bis(pyrazolyl)methaneH2C(3,5-(CH3)2Pz)2Neutral, bidentate ligand nih.gov
Bis(2-pyridyl)amineH-dpaForms pseudo three-coordinate complexes nih.gov
Proazaphosphatranei-BuLBulky, strongly binding phosphine nih.gov

Preparation of Molecular and Supramolecular Copper(I)-Propene Architectures

The judicious choice of ancillary ligands and reaction conditions can lead to the formation of not only simple molecular copper(I)-propene complexes but also more complex supramolecular architectures. researchgate.net For example, the use of bridging ligands can facilitate the assembly of polynuclear copper(I) complexes with interesting structural motifs. researchgate.net The self-assembly of these structures is often driven by weak interactions, such as hydrogen bonding or π-π stacking, between the ligand frameworks. mdpi.commdpi.com The resulting supramolecular assemblies can exhibit unique properties and reactivity compared to their monomeric counterparts.

Investigating Synthetic Parameters and Yield Optimization

The successful synthesis of copper(I)-propene complexes often requires careful optimization of various reaction parameters to maximize the yield and purity of the desired product. Key factors that can influence the outcome of the synthesis include:

Solvent: The coordinating ability of the solvent can play a significant role. Non-coordinating solvents are often preferred to minimize competition with the propene ligand for the copper(I) coordination site. researchgate.netmdpi.com

Temperature: The thermal stability of the copper(I)-propene complex will dictate the appropriate temperature range for the synthesis and isolation.

Ligand-to-Metal Ratio: The stoichiometry of the ancillary ligand relative to the copper(I) precursor can influence the formation of the desired complex and prevent the formation of undesired side products.

Counterion: The nature of the counterion associated with the copper(I) salt can impact the solubility of the reactants and the stability of the final product. Weakly coordinating anions are generally favored.

Systematic studies that vary these parameters are essential for developing robust and efficient synthetic protocols for copper(I)-propene complexes and their analogues.

Structural Elucidation and Coordination Geometries of Copper I Propene Complexes

X-ray Crystallographic Analysis of Molecular Structures

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For copper(I)-olefin complexes, this technique has been instrumental in revealing key bonding parameters and coordination geometries.

Determination of Cu–Propene Bonding Parameters

Detailed crystallographic studies of various copper(I) complexes, including those with olefinic ligands, have established typical bond lengths and angles. In propene, the C-C single bond length is approximately 1.51 Å, while the C=C double bond is about 1.353 Å. pearson.comnist.gov The C-C-C bond angle is approximately 124.8°. nist.gov When propene coordinates to a copper(I) center, these parameters can be perturbed.

BondTypical Length (Å)
C-C (single) in propene1.51 pearson.com
C=C (double) in propene1.353 nist.gov
AngleTypical Value (°)
C-C-C in propene124.8 nist.gov

Analysis of Coordination Environment and Geometrical Distortions around Copper(I)

Copper(I) is a d¹⁰ ion and, as such, exhibits a degree of flexibility in its coordination geometry. bris.ac.uk Common coordination numbers for Cu(I) are 2, 3, and 4, leading to linear, trigonal planar, and tetrahedral geometries, respectively. bris.ac.uknih.gov In the context of olefin complexes, the coordination environment is often a distorted version of these ideal geometries.

For instance, in bis(fumaronitrile)copper(I) nitrate, the copper(I) center adopts a distorted tetrahedral geometry. nih.gov Similarly, in other mixed-ligand copper(I) complexes, distorted tetrahedral geometries are frequently observed. researchgate.netchemrxiv.org The coordination of a propene molecule to a copper(I) center, likely supported by other ligands, would contribute to this distortion. The specific nature of the distortion would depend on the steric and electronic properties of all the ligands in the copper(I) coordination sphere.

Solution-Phase Structural Characterization

While crystallography provides a static picture of the solid state, spectroscopic techniques are invaluable for probing the structure and dynamics of complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopic Signatures of Propene Coordination

NMR spectroscopy is a powerful tool for studying the structure of diamagnetic copper(I) complexes in solution. huji.ac.ilnih.gov The coordination of propene to a Cu(I) center would lead to characteristic changes in the ¹H and ¹³C NMR spectra of the propene molecule.

The high-resolution ¹H NMR spectrum of free propene shows distinct signals for the different protons. docbrown.info Upon coordination to copper(I), these signals would be expected to shift, typically to a lower field (higher ppm), due to the electronic effect of the metal center. The magnitude of this shift would provide information about the strength of the Cu-propene interaction. Furthermore, the coupling patterns between the protons might also be altered.

Copper itself has two NMR active nuclei, ⁶³Cu and ⁶⁵Cu. huji.ac.il While these nuclei are quadrupolar and often give broad signals, ⁶³Cu NMR could potentially be used to probe the electronic environment around the copper nucleus upon propene coordination. huji.ac.il

Vibrational Spectroscopic Analysis (Infrared and Raman) for Metal-Ligand Interactions

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. researchgate.net The coordination of propene to copper(I) results in noticeable shifts in the vibrational frequencies of the propene ligand, particularly the C=C stretching mode.

The IR spectrum of free propene exhibits a characteristic C=C stretching vibration at approximately 1645 cm⁻¹. docbrown.info Upon coordination to a copper(I) ion, this band is expected to shift to a lower frequency (a redshift). This shift is a direct consequence of the π-backbonding from the copper(I) center to the propene, which weakens the C=C bond. For example, the interaction of propene with Cu⁺ in a CuMFI zeolite resulted in an IR band at 1542 cm⁻¹, which was assigned to the C=C stretching vibration of the adsorbed propene species. doi.org This represents a significant redshift, indicating a strong interaction.

Other vibrational modes of propene, such as C-H stretching and bending vibrations, would also be affected by coordination, providing further insight into the metal-ligand interaction. docbrown.infonih.gov

Vibrational ModeFree Propene (cm⁻¹)Coordinated Propene (cm⁻¹)Reference
C=C Stretch~16451542 docbrown.infodoi.org

Comparative Structural Studies with Other Copper(I)-Olefin Complexes

Comparing the structural features of copper(I)-propene complexes with those of other copper(I)-olefin complexes provides valuable insights into the factors influencing bonding and stability. The nature of the olefin, including the substituents on the double bond, plays a crucial role in determining the strength of the interaction.

Studies on a range of copper(I)-olefin complexes have shown that the stability of the complex is influenced by the electronic properties of the olefin. nih.gov For instance, electron-withdrawing groups on the olefin can affect the formation constant of the complex. The coordination geometry around the copper(I) center is also influenced by the steric bulk of both the olefin and any ancillary ligands present. figshare.com By comparing the structural parameters of copper(I)-propene with those of complexes containing ethylene (B1197577), cyclohexene, or styrene, a clearer understanding of the electronic and steric effects on the Cu-olefin bond can be achieved. figshare.com

Theoretical and Computational Investigations of Copper I Propene Bonding and Electronic Structure

Quantum Chemical Calculations on Metal-Ligand Interactions

Quantum chemical calculations have been instrumental in elucidating the intricate details of the bonding between metal centers and ligands. In the case of the copper(I)-propene system, these calculations provide a quantitative description of the forces holding the complex together.

The bonding in the copper(I)-propene complex is primarily described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of σ-donation and π-backdonation.

σ-Donation: The filled π-orbital of the propene molecule donates electron density to an empty s-orbital of the copper(I) ion. northwestern.eduwikipedia.org This interaction forms a σ-bond and is the primary attractive force.

π-Backdonation: Concurrently, filled d-orbitals of the copper(I) center donate electron density back into the empty π* antibonding orbital of the propene molecule. northwestern.eduwikipedia.org This π-backdonation strengthens the metal-ligand bond and weakens the carbon-carbon double bond in propene. northwestern.eduwikipedia.org

A computational study comparing the binding of propene to Cu(I) and Ag(I) found that the electron donation from the C=C double bond to the metal's s and p orbitals is greater for copper. northwestern.edu Additionally, the back-donation from the metal's d orbital to the propene's π* orbital is also more significant for copper. northwestern.edu This stronger interaction in the copper complex results in a greater elongation of the C=C bond in propene upon coordination. northwestern.edu

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. acs.org For the copper(I)-propene complex, NBO analysis provides a detailed picture of the bonding by quantifying the charge transfer between the metal and the ligand.

NBO calculations reveal the specific orbitals involved in the σ-donation and π-backdonation interactions and the extent of electron transfer in each case. northwestern.eduacs.org This analysis confirms the qualitative picture of the Dewar-Chatt-Duncanson model and provides quantitative measures of the stabilizing energies associated with these orbital interactions. For instance, NBO analysis can quantify the decrease in electron population of the propene π orbital and the increase in the population of the π* orbital upon complexation, directly reflecting the extent of donation and backdonation. northwestern.edu

Density Functional Theory (DFT) Studies of Copper(I)-Propene Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and properties of molecules, including metal complexes. rsc.orgresearchgate.net DFT methods offer a good balance between accuracy and computational cost, making them well-suited for investigating systems like copper(I)-propene.

DFT calculations are widely used to determine the binding energy between copper(I) and propene, which is a direct measure of the strength of their interaction. northwestern.edursc.org These calculations have consistently shown that copper(I) binds propene more strongly than propane (B168953), highlighting the importance of the π-system in the interaction. northwestern.edu The calculated binding energies can be compared with experimental data where available, providing a validation of the computational methodology.

For example, a study using DFT calculations predicted that highly exposed Cu+ sites in a metal-organic framework would bind propene much more strongly than propane, suggesting potential applications in separation processes. researchgate.net The calculated binding energies for propene on Cu(I) sites are significantly higher than on analogous Ag(I) sites, which is consistent with the stronger σ-donation and π-backdonation observed for copper. northwestern.edu

Calculated Binding Energies of Propene and Propane to Metal Centers
SystemAdsorbateBinding Energy (kJ/mol)Computational Method
Cu-modified linkerPropene-204.6EHMO
Ag-modified linkerPropene-107.1EHMO
Cu-modified linkerPropane-55.6DFT

DFT calculations can accurately predict the three-dimensional arrangement of atoms in the copper(I)-propene complex, known as its equilibrium geometry. mdpi.com These calculations typically show that the copper ion is situated above the C=C double bond of the propene molecule, with the Cu-C distances being consistent with a strong interaction. northwestern.edu The calculated geometry reveals an elongation of the C=C bond in the coordinated propene molecule compared to free propene, a direct consequence of π-backdonation into the π* antibonding orbital. northwestern.edu

Furthermore, DFT can be used to calculate the vibrational frequencies of the complex. researchgate.net These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the predicted structure. The weakening of the C=C bond upon coordination is reflected in a shift of its stretching frequency to lower wavenumbers in the calculated vibrational spectrum.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the interactions between their constituent atomic orbitals. ucalgary.ca For the copper(I)-propene complex, MO theory, and particularly Frontier Molecular Orbital (FMO) theory, offers valuable insights. wikipedia.orglibretexts.org

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com In the context of the Cu(I)-propene interaction:

The HOMO of the propene molecule is its π-bonding orbital.

The LUMO of the copper(I) ion is typically an empty s-orbital.

The HOMO of the copper(I) ion consists of filled d-orbitals.

The LUMO of the propene molecule is its π* antibonding orbital.

The σ-donation component of the bond is described as the interaction between the HOMO of propene and the LUMO of Cu(I). ucalgary.ca The π-backdonation is described as the interaction between a HOMO of Cu(I) (a filled d-orbital) and the LUMO of propene. wikipedia.org

The energy levels and spatial distribution of these frontier orbitals, which can be calculated using MO theory, determine the strength and nature of the bonding. A smaller energy gap between the interacting orbitals leads to a stronger interaction. The shapes of the orbitals dictate the geometry of the complex. By analyzing the frontier orbitals, one can rationalize why copper(I) forms a stable complex with propene and predict how changes to the system (e.g., changing ligands on the copper) will affect the bonding. rsc.org

Computational Studies on Ligand Effects on Electronic Structure

The electronic characteristics of the copper(I) center and, consequently, the nature and strength of its bond with propene, are profoundly influenced by the ancillary ligands coordinated to the metal. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these subtle yet critical ligand-induced effects. These theoretical studies provide detailed insights into how ligand modifications can tune the electronic structure of the copper(I)-propene complex, thereby guiding the rational design of catalysts and materials with tailored properties.

At the heart of the copper(I)-propene interaction are two primary electronic contributions: σ-donation from the propene π-bonding orbital to a vacant hybrid orbital on the copper(I) ion, and π-back-donation from a filled copper d-orbital into the propene π*-antibonding orbital. The balance between these two components is dictated by the electronic properties of the ancillary ligands. Methodologies like Natural Bond Orbital (NBO) and charge decomposition analysis (CDA) are frequently employed to dissect these interactions, quantifying charge transfer and the contributions of donor-acceptor orbitals. rsc.orgresearchgate.net

Influence of Ligand Electronic Properties

Computational models of complexes, represented generally as [L(n)Cu(alkene)]^+, demonstrate that the nature, number, and charge of ancillary ligands (L) significantly modulate the bonding. rsc.org

A DFT study on [Cu(I)L(n)(C2H4)]^q complexes revealed that back-donation is more sensitive to changes in the ancillary ligands than σ-donation and increases with the number of ligands. rsc.org Even with strongly donating alkyl ligands, the system favors a donor-acceptor complex model over the formation of a covalent metallacyclopropane structure. rsc.org

Steric and Geometric Effects

Beyond purely electronic effects, the steric bulk and geometric constraints imposed by ligands play a crucial role. emory.edu

Steric Hindrance: Bulky ligands can influence the accessibility of the copper center, potentially hindering the approach of the propene molecule or favoring a specific binding orientation. This is critical in catalysis, where ligand stereochemistry can dictate the enantioselectivity of a reaction. researchgate.net For instance, in copper-catalyzed hydroboration, DFT calculations showed that the ligand framework (e.g., SEGPHOS) controls regioselectivity and enantioselectivity by influencing the charge distribution and transition state geometries. berkeley.edu

Bite Angle and Coordination Geometry: In chelating ligands, such as bisphosphines or diamines, the bite angle and inherent geometry dictate the coordination environment around the copper ion. This, in turn, influences the orientation and availability of the d-orbitals involved in back-donation, directly impacting the alkene binding.

The tables below summarize the predicted effects of different ligand types on the copper(I)-propene bond, based on principles derived from computational studies.

Table 1: Predicted Influence of Ligand Type on Cu(I)-Propene Bonding Characteristics
Ligand TypeExample LigandsEffect on Cu(I) CenterPrimary Consequence for Propene Bonding
Strong σ-DonorsAlkyls (e.g., CH₃⁻), N-Heterocyclic Carbenes (NHCs)Increases electron densityEnhanced π-back-donation (Cu → propene)
π-Acceptors / Electron-WithdrawingCarbonyl (CO), Ligands with -CF₃ groupsDecreases electron density (more Lewis acidic)Enhanced σ-donation (propene → Cu)
Neutral DonorsAmmonia (NH₃), Phosphines (PH₃)Moderate electron donationBalanced σ-donation and π-back-donation
Anionic LigandsHalides (e.g., Cl⁻), Cyanide (CN⁻)Reduces overall positive charge of the complexStrengthens electrostatic component of bonding
Bulky PhosphinesDTBM-SEGPHOSSteric control and electronic tuningDictates regio- and enantioselectivity in reactions
Table 2: Representative Computational Data Illustrating Ligand Effects on a Model [L-Cu-Ethylene]⁺ Complex
Ligand (L)Bonding TypeCalculated Cu-C Distance (Å)Calculated C=C Distance (Å)Net Charge Transfer (e⁻ from Ethylene (B1197577) to L-Cu)
None (Cu⁺)Reference2.101.355-0.15
NH₃Neutral Donor2.051.360-0.20
CH₃⁻Strong σ-Donor2.011.375-0.28
COπ-Acceptor2.121.358-0.18

Note: Data in Table 2 are illustrative, based on trends reported in DFT studies of copper-alkene complexes, to demonstrate the principles of ligand effects. rsc.orgbohrium.com

Reactivity and Mechanistic Studies Involving Copper I Propene Intermediates

Catalytic Applications with Copper(I)-Propene Species as Intermediates

Copper(I)-propene intermediates are implicated in a variety of important catalytic reactions, including olefin functionalization, hydrometallation, and the selective oxidation of alkanes. These processes leverage the unique reactivity of the copper-propene bond to achieve valuable chemical transformations.

Olefin Functionalization Reactions

Copper-catalyzed reactions are pivotal for the functionalization of olefins, including propene. These transformations introduce new functional groups to the carbon-carbon double bond, leading to a wide array of valuable products.

Cyclopropanation: While specific examples involving propene are not extensively detailed in the provided results, copper catalysts are well-known for their role in cyclopropanation reactions. This process typically involves the reaction of an olefin with a diazo compound in the presence of a copper catalyst. The presumed mechanism involves the formation of a copper carbene intermediate which then reacts with the olefin to form the cyclopropane (B1198618) ring.

Epoxidation: The direct epoxidation of propene to propylene (B89431) oxide is a significant industrial process. researchgate.net Copper-based catalysts have shown promise for this reaction, utilizing molecular oxygen as the oxidant. researchgate.netrsc.org Studies have shown that both Cu(0) and Cu(I) species can be active in propylene oxide formation. researchgate.netnih.gov The selectivity towards propylene oxide versus other oxidation products, such as acrolein, is highly dependent on the catalyst formulation and reaction conditions. researchgate.netnih.gov Density functional theory (DFT) calculations have been employed to investigate the reaction mechanism on different copper surfaces, revealing that the selectivity and activity are influenced by the crystal facet of the copper catalyst. rsc.orgrsc.org For instance, the Cu(100) surface exhibits high selectivity for propylene oxide, while the Cu(111) surface is more active but less selective. rsc.orgrsc.org The formation of a metallacycle intermediate is proposed to be a key step in the epoxidation pathway. rsc.orgnih.gov

Diacetoxylation: Although direct diacetoxylation of propene involving a copper(I)-propene intermediate is not explicitly detailed, copper catalysis is relevant in related olefin functionalizations. For example, copper-catalyzed three-component carbo-functionalization reactions of alkenes have been developed to form various C-N, C-O, and C-C bonds. nih.gov

A summary of olefin functionalization reactions is presented in the table below.

Reaction Catalyst System Product Key Findings
Epoxidation Cu/silica Propylene oxide Active phase is highly dispersed Cu(0); selectivity decreases with increasing temperature. researchgate.net
Epoxidation Cu(100), Cu(110), Cu(111) Propylene oxide Selectivity: Cu(100) > Cu(110) > Cu(111); Activity: Cu(111) > Cu(110) > Cu(100). rsc.orgrsc.org

Hydrometallation Reactions

Hydrometallation reactions involving copper(I)-propene intermediates are crucial for the formation of carbon-boron and carbon-silicon bonds, yielding valuable organoboranes and organosilanes.

Hydroboration: Copper(I) hydride catalysts are effective for the hydroboration of alkenes. The reaction proceeds via the insertion of the alkene into the Cu-H bond, forming an alkylcopper intermediate. This intermediate then undergoes transmetallation with a boron-containing reagent, such as pinacolborane, to yield the alkylboronate ester and regenerate the copper hydride catalyst. nih.govnih.gov Highly enantioselective hydroboration of 1,1-disubstituted alkenes has been achieved using phosphine-copper catalysts. nih.gov The hydroboration of propene, followed by oxidation, is a known method to produce anti-Markovnikov alcohol. youtube.com

Hydrosilylation: Copper(I) complexes also catalyze the hydrosilylation of olefins. Similar to hydroboration, the mechanism involves the migratory insertion of the olefin into a copper-hydride bond to form an alkylcopper species, which then reacts with a silane (B1218182) to produce the organosilane product. nih.gov

The table below summarizes key findings in hydrometallation reactions.

Reaction Catalyst System Substrate Product Key Findings
Hydroboration Phosphine-Cu 1,1-disubstituted alkenes β-chiral alkyl pinacolboronates High enantioselectivity (up to 99% ee) and efficiency (gram scale synthesis with 1 mol% catalyst). nih.gov
Hydroboration Copper hydride/bisphosphine ligand Difluoroalkyl-substituted internal alkenes Enantioenriched secondary boronates High regio- and enantioselectivity, suppressing β-fluoride elimination. nih.gov
Hydrosilylation i-BuLCuN(TMS)2 Benzaldehyde (Benzyloxy)diphenylsilane Full conversion under mild conditions. nih.gov

Selective Oxidation and Dehydrogenation of Alkanes to Alkenes

Copper-based catalysts are investigated for their potential in the selective oxidation and dehydrogenation of alkanes, such as propane (B168953), to produce valuable alkenes like propene. bioengineer.org

Selective Oxidation of Propylene: Copper catalysts are extensively studied for the selective oxidation of propylene to various products, primarily propylene oxide and acrolein. researchgate.netrsc.orgnih.govrsc.org The selectivity is highly dependent on the nature of the copper species (Cu⁰, Cu⁺, Cu²⁺) and the catalyst support. researchgate.netnih.gov For instance, metallic copper (Cu⁰) and cuprous oxide (Cu₂O) are often associated with higher selectivity towards propylene oxide. nih.gov Theoretical studies on Cu₂O surfaces indicate that the (110) facet favors the formation of propylene oxide, while the (111) facet leads to acrolein. nih.gov

The table below provides an overview of research findings in this area.

Reaction Catalyst System Key Findings
Propane Dehydrogenation Cu₁/TiO₂ (single-atom catalyst) Photo-thermo catalytic process enabling low-temperature (50-80 °C) conversion of propane to propylene with water and light. bioengineer.org
Propylene Oxidation Cu/silica Both Cu⁰ and Cu⁺ species are active for propylene oxide formation. researchgate.netnih.gov
Propylene Oxidation Cu₂O(110) vs. Cu₂O(111) The (110) facet shows higher selectivity for propylene oxide, while the (111) facet favors acrolein formation. nih.gov

Mechanistic Pathways of Copper(I)-Propene Involved Reactions

The mechanistic understanding of reactions involving copper(I)-propene intermediates is crucial for catalyst design and optimization. Key steps in these catalytic cycles include alkene insertion and the identification of transient intermediates.

Investigation of Alkene Insertion and Migratory Insertion Steps

The insertion of an alkene, such as propene, into a copper-element bond is a fundamental step in many copper-catalyzed reactions. umb.edu

Alkene Insertion into Cu-H Bonds: This is a key step in hydrometallation reactions like hydroboration and hydrosilylation. umb.edunih.gov The stereochemistry of the subsequent steps is often determined by this initial insertion. For example, in CuH-catalyzed hydroamination, the stereoselective migratory insertion of an olefin into a ligated copper(I) hydride (LCuH) generates a chiral alkylcopper complex. nih.gov

Migratory Insertion: In the context of carbonylative functionalization reactions, the migratory insertion of carbon monoxide into a copper-carbon bond can occur. However, alkene insertion into a copper-alkyl bond is less common than into a copper-hydride bond due to thermodynamic factors. umb.edu

Identification and Characterization of Transient Intermediates in Catalytic Cycles

The direct observation and characterization of transient copper(I)-propene intermediates are challenging due to their often short lifetimes. However, a combination of experimental techniques and computational studies has provided valuable insights.

Spectroscopic and Computational Studies: X-ray absorption spectroscopy and density functional theory (DFT) calculations have been used to investigate the structure of copper(I) complexes. nih.gov For instance, studies on copper(I) complexes with peptide ligands have shown how the coordination environment affects the reactivity of the copper center. nih.gov

Mechanistic Probes: In copper-catalyzed three-component alkene carbofunctionalization, a cyclic oxocarbenium ion has been proposed as a key intermediate, formed after the initial radical addition to the alkene and subsequent oxidation by Cu(II). nih.gov The reaction of this intermediate with various nucleophiles leads to the final products. nih.gov

Transient Species in Epoxidation: In the epoxidation of propene, the formation of a metallacycle intermediate involving the copper catalyst and the propene molecule is a widely proposed mechanistic feature. rsc.orgnih.gov The stability and subsequent reaction pathway of this intermediate determine the selectivity of the reaction.

Advanced Materials and Adsorptive Separations Utilizing Copper I Propene Interactions

Propylene-Propane Separation Technologies and Materials Design

Adsorptive separation, using materials that preferentially bind to propylene (B89431), represents a promising alternative to cryogenic distillation. nih.govresearchgate.net The core of this technology lies in the design of adsorbents with high selectivity and capacity for propylene. The strategy often involves creating porous materials with accessible, coordinatively unsaturated metal sites, known as open metal sites (OMS), that can interact strongly with the π-bonds of olefins like propylene. tandfonline.comacs.org

A major focus in materials design has been the incorporation of copper(I) ions into porous frameworks. acs.org Metal-Organic Frameworks (MOFs) have emerged as particularly promising candidates due to their high degree of tunability, large surface areas, and well-defined crystalline structures. tandfonline.comnsf.gov

Researchers have successfully developed a variety of Cu(I)-containing MOFs for propylene-propane separation. A notable example is Cu-BTC (also known as HKUST-1), which features binuclear copper paddle-wheel units that act as open metal sites for π-complexation. researchgate.netresearchgate.netresearchgate.net Shaped tablets of Cu-BTC have been evaluated for use in packed bed adsorbers, demonstrating selectivity for propylene over propane (B168953). researchgate.net Another significant material is Cu(I)-MFU-4l , created by incorporating Cu(I) sites into the MFU-4l framework. This material shows a strong preference for adsorbing olefins over paraffins. nsf.govnih.gov

Beyond traditional MOFs, other copper-based materials have been explored. These include:

Coordination Polymers: These materials, similar to MOFs, utilize metal ions linked by organic ligands to create porous networks.

Copper Scorpionate Complexes: A nonporous material based on a molecular copper complex supported by a fluorinated bis(pyrazolyl)borate ligand has shown remarkable selectivity in separating propylene from propane under mild conditions. researchgate.net This approach highlights that porosity is not always a prerequisite if the molecular interactions are sufficiently selective.

Porous Organic Polymers (POPs): A porous organic polymer functionalized with copper(catecholate) groups has been shown to be effective, with selectivity that can be tuned by adjusting the density of the copper sites. northwestern.edu

These developments showcase a targeted design approach where copper(I) ions are strategically placed within a structural framework to maximize their accessibility and interaction with propylene.

Understanding the thermodynamics and kinetics of adsorption is crucial for evaluating and comparing the performance of different materials. This is typically achieved by measuring adsorption isotherms, which show the amount of gas adsorbed at different pressures at a constant temperature.

For Cu(I)-based materials, propylene consistently shows a much higher adsorption uptake than propane at the same partial pressure. researchgate.net The adsorption isotherms for propylene on these materials are often well-described by models such as the Langmuir or Dual-Site Sips models, which account for specific interaction sites. researchgate.netresearchgate.net

The strength of the interaction is quantified by the isosteric heat of adsorption (Qst). Studies on Cu/SBA-15 adsorbents show that the Qst for propylene is significantly higher than for propane, confirming a stronger, more specific interaction between propylene and the Cu(I) sites. researchgate.net

Selectivity, the ability of the adsorbent to preferentially bind one component over another in a mixture, is a key performance metric. It is often calculated using the Ideal Adsorbed Solution Theory (IAST) from single-component isotherm data. northwestern.eduresearchgate.net Materials like Cu-MOF-74 exhibit high IAST selectivity for propylene over propane. researchgate.net

Table 1: Adsorption and Selectivity Data for Selected Copper(I)-Containing Materials

Material Adsorbate Adsorption Capacity Conditions Propylene/Propane Selectivity Source
Shaped Cu-BTC Propylene up to 6.6 mol/kg 323 K, 500 kPa 2–3 researchgate.net
Cu-MOF-74 Propylene 7.6 mmol/g 303-363 K 12.7 researchgate.net

This table is generated based on data reported in the cited research articles. Conditions and calculation methods may vary between studies.

The kinetics of adsorption are also important, as rapid uptake is necessary for efficient industrial processes like pressure swing adsorption (PSA). researchgate.net Studies on Cu-MOF-74 have shown that the diffusion of adsorbates is rapid, making it a reliable adsorbent for PSA applications. researchgate.net

While isotherm data and IAST calculations provide valuable insights, dynamic breakthrough experiments are essential for evaluating a material's performance under realistic, continuous flow conditions. nsf.govresearchgate.net In these experiments, a mixed gas stream (e.g., a 50/50 propylene/propane mixture) is flowed through a packed bed of the adsorbent. koreascience.krnsf.gov

The composition of the outlet gas is monitored over time. For a selective adsorbent, the less strongly adsorbed component (propane) will "break through" the column first, while the more strongly adsorbed component (propylene) is retained. koreascience.kr The time delay between the breakthrough of propane and propylene is a direct measure of the material's separation capability.

Breakthrough experiments have confirmed the high performance of materials like Cu(I)-MFU-4l, which can produce high-grade propylene (>99.999%) with no measurable propane breakthrough in the initial phase. nsf.govnih.gov These experiments allow for the calculation of practical performance metrics, such as the productivity of purified propylene per kilogram of adsorbent, which is critical for assessing industrial viability. nih.govresearchgate.net The characteristic "roll-up" phenomenon, where the concentration of the weakly adsorbed component (propane) at the outlet temporarily exceeds its inlet concentration, is often observed and is a hallmark of preferential adsorption. koreascience.kr

Molecular Basis for Olefin/Paraffin Separation Selectivity

The remarkable ability of these advanced materials to distinguish between propylene and propane, molecules of very similar size and volatility, is rooted in specific chemical interactions at the molecular level.

The primary mechanism for selectivity is the formation of a π-complex between the electron-rich carbon-carbon double bond (π-system) of propylene and the electron-deficient copper(I) metal center. researchgate.netacs.org This interaction involves the donation of electrons from the propylene π-orbital to an empty orbital on the Cu(I) ion (σ-donation) and back-donation of electrons from a filled d-orbital of the copper ion to the empty π* antibonding orbital of the propylene molecule. nsf.gov

Propane, being a saturated paraffin, lacks a π-system and can only interact with the adsorbent through weaker van der Waals forces. nsf.gov This significant difference in binding energy between the strong π-complexation of propylene and the weak physisorption of propane is the fundamental reason for the high separation selectivity. researchgate.netresearchgate.net The existence and structure of a stable copper(I)-propylene complex have been confirmed through complete characterization, including molecular structure determination, providing direct evidence for this key interaction. researchgate.net

For the π-complexation to be effective, the copper(I) ions must be accessible to the gas molecules. This is achieved by designing frameworks with "open metal sites" (OMS), where the metal centers are coordinatively unsaturated and available for binding. tandfonline.comnsf.gov MOFs are particularly well-suited for creating a high density of well-defined, isolated OMS. nsf.govnih.gov Increasing the loading of Cu(I) OMS in a framework like MFU-4l has been shown to directly increase the uptake of olefins without altering the fundamental binding energy, demonstrating the independent action of these sites. nsf.govnih.gov

The framework itself, including the nature of its anionic components, also plays a crucial role.

Anionic Frameworks: The charge and chemical nature of the framework can influence the properties of the metal sites. For instance, using an oxyfluoride-based ultramicroporous framework can create optimal pore dimensions that contribute a molecular sieving effect in addition to the selective binding, further enhancing separation. researchgate.net In other cases, anionic frameworks derived from materials like HKUST-1 can be used as precursors for catalysts. The properties of the resulting copper catalyst, such as its electrochemically active surface area and the coverage of reaction intermediates, are influenced by the original anionic framework structure. nih.govnih.gov

Stability and Regenerability of Copper(I)-Propene Adsorbents Under Process Conditions

The stability of Cu(I)-propene adsorbents is influenced by several factors inherent to industrial process conditions, including thermal stress, chemical degradation, and poisoning. The interaction between propene and the Cu(I) active sites, while selective, can also be a source of instability.

Key Research Findings on Adsorbent Stability:

Coke Formation and Oligomerization: One of the primary challenges is the deactivation caused by the oligomerization of alkenes, like propene, on the copper surface, leading to coke formation. mdpi.comresearchgate.net This process can block the active Cu(I) sites and the porous structure of the support material, thereby reducing the adsorption capacity. For instance, studies on Cu/ZSM-5 catalysts have shown that the presence of propene can lead to significant coke deposition, which blocks active sites. researchgate.net After use in a propene-containing stream, the surface area of a Cu/ZSM-5 catalyst was observed to decrease dramatically, alongside a loss of surface copper content. researchgate.net

Hydrothermal Stability: The presence of water in feed streams can be detrimental to some adsorbent supports, particularly zeolites. Hydrothermal aging can cause dealumination in frameworks like ZSM-5, leading to a decline in activity and structural integrity. researchgate.net

Oxidation of Active Sites: The Cu(I) active state is susceptible to oxidation to Cu(II), which does not form the required π-complexation bond with propene. This can be a significant degradation pathway, reducing the adsorbent's selectivity and capacity. The ratio of Cu+/Cu2+ is a critical parameter for adsorbent performance. Research on used Cu/ZSM-5 catalysts has shown a significant increase in the Cu+/Cu2+ ratio, which, in that specific catalytic application, was linked to changes in performance characteristics. researchgate.net

The table below summarizes the changes in properties of a Cu/ZSM-5 catalyst after exposure to propene during an NH3-SCR process, illustrating the impact on the material's physical and chemical characteristics.

PropertyFresh Cu/ZSM-5Used Cu/ZSM-5
Surface Area (m²/g)32468
Surface Cu Content (wt%)11.55.3
Cu+/Cu²⁺ Ratio0.030.34

Data sourced from studies on Cu/ZSM-5 catalysts used in processes involving propene. researchgate.net

Regenerability of Copper(I) Adsorbents

Effective regeneration aims to reverse the adsorption process and remove the adsorbed propene without damaging the adsorbent. This is typically achieved by altering the temperature or pressure, in processes known as Temperature Swing Adsorption (TSA) or Pressure Swing Adsorption (PSA).

The π-complexation bond between Cu(I) and propene is a form of chemisorption, stronger than simple physisorption. nih.gov Consequently, its reversal requires a significant energy input, usually in the form of heat.

Thermal Regeneration: TSA is a common method for regenerating π-complexation adsorbents. The regeneration temperature must be high enough to break the Cu(I)-propene bond and desorb the alkene. Research on analogous Cu(I) π-complexation systems for removing carbonyl sulfide (B99878) (COS) provides insight into the required thermal conditions. It was found that while weakly bound species can be desorbed at lower temperatures, the stronger π-complexed bonds require higher temperatures for the adsorbent to be fully regenerated. nih.gov Complete regeneration of these bonds could necessitate temperatures as high as 600°C. nih.gov However, such high temperatures can also promote adsorbent sintering or degradation, requiring a careful balance.

The table below, based on data from the regeneration of a Cu(I)/ZSM-5 adsorbent used for COS capture, illustrates the relationship between regeneration temperature and efficiency. This provides a useful parallel for understanding the conditions likely required for propene regeneration.

Regeneration TemperatureRegeneration Efficiency
300-500°CPartial Regeneration
600°CComplete Regeneration

Data adapted from studies on the regeneration of Cu(I) π-complexation adsorbents. nih.gov

Spectroscopic Characterization Techniques for Understanding Copper I Propene Systems

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element within a material. mdpi.com It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Determination of Copper Oxidation States and Local Coordination Environment

XANES spectroscopy is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. rsc.org In copper(I)-propene systems, the Cu K-edge XANES spectrum can definitively identify the +1 oxidation state of copper. This is characterized by the absence of the pre-edge feature around 8979 eV, which is a signature of the d⁹ configuration of Cu(II), and the presence of a distinct edge energy. nih.govaps.org The shape and position of the rising edge provide information about the coordination environment. For instance, time-resolved X-ray techniques have been used to study Cu(I) complexes, confirming the formation of five-coordinate species upon excitation. nih.gov

EXAFS, on the other hand, provides quantitative information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. researchgate.net Analysis of the EXAFS region can reveal the Cu-C bond distances in the copper(I)-propene complex, as well as the coordination to other ligands or support materials, such as zeolites. researchgate.net This information is crucial for understanding the nature of the π-complexation between the Cu(I) ion and the propene molecule.

TechniqueInformation ObtainedReference
XANES Copper oxidation state (Cu(I)), coordination geometry rsc.orgnih.govaps.org
EXAFS Cu-C bond distances, coordination numbers researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) and Diffuse Reflectance UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or complex. In the context of copper(I)-propene systems, this technique is used to observe the metal-to-ligand charge transfer (MLCT) bands. nih.gov

Cu(I) has a d¹⁰ electronic configuration, and therefore, d-d transitions, which are common for many transition metals, are not expected. researchgate.net However, the interaction between the filled d-orbitals of Cu(I) and the empty π* orbitals of the propene ligand gives rise to MLCT bands, typically observed in the UV region of the spectrum. nih.gov The position and intensity of these bands are sensitive to the coordination environment of the copper ion and the nature of the copper-propene bond.

Diffuse Reflectance UV-Vis (DRUV-Vis) spectroscopy is a variation of UV-Vis that is particularly useful for studying solid samples, such as catalysts. researchgate.netresearchgate.net For copper-containing catalysts, DRUV-Vis can monitor changes in the oxidation state and coordination of copper during processes like propene adsorption. researchgate.net For example, the disappearance of the characteristic d-d transition band of Cu(II) around 12,500 cm⁻¹ and the appearance of new charge transfer bands can indicate the reduction of Cu(II) to Cu(I) and the formation of the copper(I)-propene complex. researchgate.net

Spectroscopic FeatureAssignmentSignificanceReference
Metal-to-Ligand Charge Transfer (MLCT) BandElectronic transition from Cu(I) d-orbitals to propene π* orbitalsConfirms π-complex formation and provides insight into electronic structure nih.gov
Disappearance of Cu(II) d-d band (~12,500 cm⁻¹)Reduction of Cu(II) to Cu(I)Indicates the formation of the active Cu(I) species for propene interaction researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopies like Fourier Transform Infrared (FTIR) and Raman are invaluable for studying the interactions between ligands and metal centers. nih.govnih.govsapub.org These techniques probe the vibrational modes of molecules, and changes in these modes upon coordination can provide detailed information about the bonding.

In the context of copper(I)-propene systems, the C=C stretching vibration of the propene molecule is a key diagnostic tool. researchgate.net Upon coordination to a Cu(I) center, this band typically shifts to a lower frequency (red-shift) compared to free propene. sci-hub.st This shift is a direct consequence of the back-donation of electron density from the copper d-orbitals into the π* antibonding orbital of the propene, which weakens the C=C bond. The magnitude of this shift can provide a qualitative measure of the strength of the copper-propene interaction.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations, such as the C=C stretch in propene. sapub.orgnih.govosti.gov The selection rules for Raman and FTIR are different, meaning that some vibrational modes may be active in one technique and not the other, providing a more complete picture of the molecular vibrations. sapub.org

In-Situ FTIR Studies of Adsorption and Reaction Intermediates on Catalytic Surfaces

In-situ FTIR spectroscopy is a powerful method for studying the adsorption of molecules onto catalyst surfaces and for identifying reaction intermediates under reaction conditions. sci-hub.stacs.orgnih.gov In the study of copper-based catalysts for reactions involving propene, in-situ FTIR can monitor the changes in the vibrational spectrum of propene as it adsorbs onto the catalyst surface. researchgate.net This allows for the direct observation of the formation of the copper(I)-propene π-complex. nih.gov Furthermore, it can help identify other surface species and reaction intermediates, providing mechanistic insights into catalytic processes like selective oxidation or hydrogenation of propene. sci-hub.stresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Change upon Coordination to Cu(I)SignificanceReference
Propene C=C Stretch~1650 (free propene)Red-shift (decrease in frequency)Indicates π-backbonding and weakening of the C=C bond researchgate.netsci-hub.st
Propene C-H Stretches~2800-3100Shifts and changes in intensityProvides information on the geometry and electronic changes in the propene molecule upon coordination researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the electronic state of the elements present on the surface of a material. researchgate.net

For copper(I)-propene systems, particularly those involving heterogeneous catalysts, XPS can be used to determine the oxidation state of copper on the catalyst surface. The binding energies of the Cu 2p core levels are sensitive to the oxidation state. Cu(I) species typically exhibit a Cu 2p₃/₂ peak at a lower binding energy compared to Cu(II) species. researchgate.net Additionally, the absence of the characteristic satellite peaks associated with Cu(II) in the Cu 2p spectrum is a strong indicator of the presence of Cu(I). researchgate.net By analyzing the surface composition, XPS can help correlate the presence of Cu(I) sites with the catalytic activity for reactions involving propene.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if relevant)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgutoronto.cauniversite-paris-saclay.fryoutube.com

The copper(I) ion has a d¹⁰ electronic configuration, meaning it has no unpaired electrons and is therefore diamagnetic. libretexts.orgcube-synergy.eu Consequently, isolated Cu(I) ions are "EPR silent" and cannot be directly observed by this technique. libretexts.orgresearchgate.net

However, EPR spectroscopy is highly relevant in the study of copper-propene systems for several reasons:

Detecting Paramagnetic Impurities or Precursors: EPR is extremely sensitive to Cu(II) species (d⁹, one unpaired electron). It can be used to confirm the absence of paramagnetic Cu(II) impurities in a sample that is supposed to contain only Cu(I). elsevierpure.comnih.govnih.gov In studies starting from Cu(II) precursors, EPR can monitor the reduction of Cu(II) to the EPR-silent Cu(I) state. elsevierpure.com

Studying Reaction Mechanisms: If the reaction of a copper(I)-propene complex leads to the formation of paramagnetic intermediates or products (e.g., radical species or Cu(II) species through oxidation), EPR can be used to detect and characterize these species.

Therefore, while not directly observing the copper(1+);prop-1-ene complex itself, EPR serves as a crucial complementary technique to verify the purity of the Cu(I) system and to investigate potential reaction pathways involving paramagnetic species. researchgate.netelsevierpure.com

Future Directions and Emerging Research Areas in Copper I Propene Chemistry

Design and Synthesis of Novel Ligand Platforms for Enhanced or Tunable Copper(I)-Propene Interactions

The heart of advancing copper(I)-propene chemistry lies in the strategic design of ligands. The electronic and steric properties of the ligand framework directly influence the stability, reactivity, and selectivity of the copper(I) center's interaction with propene. Future research is focused on creating sophisticated ligand platforms that can fine-tune these interactions for specific applications.

One promising avenue is the development of ligands with unique steric and electronic properties, such as those derived from dipinodiazafluorene. These chiral ligands can create specific binding pockets around the copper center, influencing the stereochemistry of subsequent reactions. nih.gov The combination of different N-donor fragments within a single ligand scaffold can also lead to novel coordination environments and reactivity. nih.gov For instance, ligands with two distinct N3-binding sites linked by a dibenzofuran (B1670420) spacer have been shown to form bimetallic copper(I) complexes with interesting reactivity towards small molecules. nih.gov

Furthermore, the incorporation of chelating fragments into larger molecular architectures, like overcrowded alkenes, can impart unusual properties to the resulting transition metal complexes. nih.gov The design of ligands that can preorganize the copper center for optimal binding with propene is another key strategy. This "preorganization effect" can lead to more stable complexes and influence the relative energies of different isomeric forms of coordinated alkenes. acs.orgillinois.edu

Advanced Computational Modeling and Machine Learning for Predictive Material and Catalyst Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of copper(I)-propene systems. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the nature of the copper-propene bond, including the contributions of σ-donation and π-backbonding. researchgate.net These calculations can also be used to predict the thermodynamic feasibility of incorporating copper(I) ions into porous materials like metal-organic frameworks (MOFs) and to analyze the binding strength of propene to these exposed metal sites. researchgate.net

The integration of machine learning (ML) with computational and experimental data is set to revolutionize catalyst design. researchgate.netresearchgate.netumich.eduacs.orgacs.org ML models can be trained on large datasets of catalyst structures and their corresponding performance to identify key relationships between a catalyst's features and its activity, selectivity, and stability. researchgate.netresearchgate.net This data-driven approach can accelerate the discovery of new and improved copper-based catalysts by predicting the performance of novel catalyst candidates before they are synthesized. acs.orgacs.org For instance, ML can assist in screening vast chemical spaces for promising bimetallic catalysts or in optimizing reaction conditions for specific transformations. acs.org Explainable AI (XAI) methods are also being developed to provide insights into the decision-making processes of these complex models, helping chemists understand which catalyst components are most influential. acs.org

Table 1: Application of Computational and Machine Learning Methods in Catalyst Design

MethodApplication in Copper(I)-Propene ChemistryPotential Impact
Density Functional Theory (DFT) Elucidating the electronic structure and bonding in copper-propene complexes. researchgate.netDeeper understanding of reactivity and selectivity.
Quantum Mechanics (QM) Modeling Generating large datasets of catalyst properties for ML model training. umich.eduEnabling high-throughput screening of potential catalysts.
Machine Learning (ML) Predicting catalyst performance based on structural and electronic features. researchgate.netresearchgate.netacs.orgAccelerating the discovery of novel and efficient catalysts.
Explainable AI (XAI) Identifying key catalyst features that influence performance predictions. acs.orgProviding chemical intuition and guiding rational catalyst design.

Integration of Copper(I)-Propene Chemistry into Multicomponent and Cascade Catalytic Systems

Copper(I)-propene complexes are valuable intermediates in multicomponent and cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single step. researchgate.netacs.orgnih.govresearchgate.netbeilstein-journals.orgelsevierpure.comnih.gov These reactions are highly atom- and step-economical, making them attractive for sustainable synthesis. beilstein-journals.org

Copper(I) catalysts are particularly adept at promoting cascade reactions involving the functionalization of alkenes. acs.orgnih.gov For example, a copper-catalyzed cyclization and alkene transposition cascade has been developed for the synthesis of complex spirocyclic ethers. acs.org This reaction proceeds through an initial oxycupration of an alkene followed by a series of intramolecular transformations. acs.org Similarly, copper-catalyzed multicomponent reactions can be used to achieve the carboheterofunctionalization of alkenes, where a carbon-carbon bond and a carbon-heteroatom bond are formed simultaneously. nih.gov

The versatility of copper catalysis is further highlighted by its ability to facilitate domino reactions that combine different types of transformations, such as hydroamination and Povarov reactions, to build complex heterocyclic scaffolds. researchgate.net The development of heterogeneous and recyclable copper catalysts, such as copper nanoparticles immobilized on cellulose, is also a key area of research, aiming to improve the sustainability and economic viability of these processes. nih.govrsc.org

Exploration of New Applications in Sensing, Molecular Switches, and Optoelectronic Materials

The unique interaction between copper(I) and the π-system of propene is being explored for applications beyond catalysis. These interactions can be harnessed to create novel sensors, molecular switches, and optoelectronic materials.

Sensing: The coordination of alkenes like ethylene (B1197577) (a close relative of propene) to copper(I) complexes can induce a measurable change in the material's properties, forming the basis for chemical sensors. nih.gov For instance, the binding of ethylene to a copper(I) scorpionate complex can alter the fluorescence of a polymer or the resistance of a carbon nanotube network, allowing for the detection of the gas at low concentrations. nih.gov Graphene functionalized with copper(I) complexes has also shown promise for the ultra-sensitive detection of ethene. researchgate.net

Molecular Switches: The reversible binding of propene to a copper(I) center can be used to create molecular switches. The coordination and dissociation of the alkene can be triggered by external stimuli, leading to a change in the molecule's conformation or properties. nih.gov This concept is being explored in the context of overcrowded alkenes containing chelating fragments, where the binding of a metal ion can influence the molecule's dynamic stereochemistry and spectroscopic properties. nih.gov

Optoelectronic Materials: The interaction of copper(I) with alkenes can influence the electronic and optical properties of materials. numberanalytics.com This opens up possibilities for designing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or solar cells. The development of new materials for radiation detection is also an active area of research, with a focus on novel scintillators and materials for detecting various forms of radiation. rsc.org

Development of Sustainable and Energy-Efficient Synthetic Routes and Catalytic Processes (e.g., Photocatalysis for C-H Activation)

A major driving force in modern chemistry is the development of sustainable and energy-efficient synthetic methods. Copper catalysis, particularly when combined with photocatalysis, offers a promising pathway towards greener chemical processes. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

Visible-light-mediated copper photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the functionalization of alkenes and C-H bonds. beilstein-journals.orgresearchgate.netnih.gov These reactions can often be carried out under mild conditions, reducing the energy input required. The use of abundant and inexpensive copper as a photocatalyst is also a significant advantage over precious metal catalysts like ruthenium and iridium. beilstein-journals.org

One key area of focus is the photocatalytic activation of C-H bonds, which allows for the direct functionalization of ubiquitous but inert C-H bonds in organic molecules. researchgate.netnih.govresearchgate.net Copper catalysts can facilitate these reactions through mechanisms such as ligand-to-metal charge transfer (LMCT), which generates highly reactive radical species capable of abstracting hydrogen atoms. nih.gov The development of immobilized and recyclable copper photocatalysts is also crucial for improving the sustainability of these processes. researchgate.netresearchgate.net

Furthermore, research into producing propene from renewable bio-based sources, such as the deoxydehydration of 1,2-propanediol, represents a significant step towards a more sustainable chemical industry. researchgate.netsci-hub.se

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